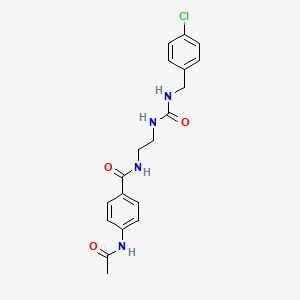

4-acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide

Description

Properties

IUPAC Name |

4-acetamido-N-[2-[(4-chlorophenyl)methylcarbamoylamino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4O3/c1-13(25)24-17-8-4-15(5-9-17)18(26)21-10-11-22-19(27)23-12-14-2-6-16(20)7-3-14/h2-9H,10-12H2,1H3,(H,21,26)(H,24,25)(H2,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGNFILSIRFHNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Ureido Formation: The formation of the ureido group by reacting an isocyanate with an amine.

Benzamide Formation: The final step involves the coupling of the ureido intermediate with a benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and ureido positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential drug candidate for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Key Substituents

The table below highlights critical structural differences between the target compound and its analogs:

Functional and Pharmacological Comparisons

- Target vs. Compound 19: The target’s ureidoethyl linker may enhance flexibility and hydrogen-bonding capacity compared to the rigid aminopropyl linker in Compound 17. The 4-chlorobenzyl group in the target likely improves lipophilicity and membrane permeability relative to the 3-((4-chlorobenzyl)oxy) substituent in Compound 19, which introduces steric hindrance .

- Target vs. However, their synthesis yields (89–93%) surpass typical benzamide derivatives, suggesting scalable production .

- Target vs. ADMET-Optimized Analogs (6a–g) : The phenylureido derivatives in prioritize metabolic stability, as evidenced by ADMETLab 2.0 evaluations. The target’s 4-acetamido group may similarly reduce cytochrome P450 interactions, though its 4-chlorobenzyl moiety could increase hepatotoxicity risk .

Biological Activity

4-acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide is a synthetic compound that has garnered attention in the pharmaceutical and biochemical research fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an acetamido group, a ureido linkage, and a chlorobenzyl moiety. Its molecular formula is C18H22ClN3O2, and it has a molecular weight of 351.84 g/mol. The presence of the 4-chlorobenzyl group is significant as it influences the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains.

- Anticancer Potential : Preliminary investigations suggest it may inhibit the proliferation of cancer cells, indicating its potential as an anticancer agent.

- Enzyme Inhibition : The compound may interact with specific enzymes, impacting metabolic pathways relevant to disease processes.

The biological activity of this compound is believed to involve multiple mechanisms:

- Target Interaction : It likely interacts with enzymes or receptors critical in cellular signaling pathways.

- Cell Cycle Modulation : Evidence suggests that the compound may influence cell cycle regulation, particularly in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that it may induce oxidative stress in target cells, leading to apoptosis.

Antimicrobial Studies

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. Table 1 summarizes key findings:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

In vitro studies have assessed the compound's anticancer properties. Table 2 presents data on its effects on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis | |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest | |

| A549 (Lung Cancer) | 25 | ROS generation |

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model of cancer. The study demonstrated significant tumor reduction in treated animals compared to controls, suggesting strong potential for therapeutic application.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

- Amide coupling : Reacting 4-acetamidobenzoic acid derivatives with ethylenediamine intermediates using coupling agents like EDC/HOBt .

- Urea formation : Introducing the 4-chlorobenzyl group via reaction with 4-chlorobenzyl isocyanate under anhydrous conditions, often in DMF or THF .

- Optimization : Yield and purity are improved by maintaining inert atmospheres (argon/nitrogen), precise temperature control (e.g., reflux at 80–100°C), and purification via column chromatography (e.g., ethyl acetate/cyclohexane/methanol gradients) .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

Critical techniques include:

- NMR Spectroscopy : H and C NMR confirm the presence of acetamido, benzyl, and urea moieties (e.g., δ 7.3–8.1 ppm for aromatic protons, δ 2.1 ppm for acetyl methyl) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] = 384.4) and detects impurities .

- HPLC : Assesses purity (>95% by reverse-phase C18 columns with formic acid modifiers) .

Advanced: How can researchers resolve contradictions in reported biological activity data across different assays?

Methodological Answer:

Contradictions often arise from assay variability (e.g., cell lines, enzyme isoforms). Strategies include:

- Orthogonal Assays : Validate enzyme inhibition (e.g., IC) using both fluorescence-based and radiometric assays .

- Structural Analog Testing : Compare activity of derivatives (e.g., 4-chlorobenzyl vs. 4-methoxybenzyl analogs) to identify substituent-specific effects .

- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity and rule out off-target interactions .

Advanced: What experimental approaches elucidate the compound’s mechanism of action against biological targets?

Methodological Answer:

Mechanistic studies require:

- Enzyme Kinetics : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots using purified enzymes (e.g., bromodomains or kinases) .

- Crystallography : Co-crystallize the compound with target proteins (e.g., BD2 bromodomain) to identify hydrogen-bonding interactions with key residues like Asn160 .

- Gene Expression Profiling : RNA-seq or qPCR to assess downstream effects on pathways like apoptosis or cell cycle regulation .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Methodological Answer:

- Pharmacokinetics : Administer the compound intravenously/orally to rodents and measure plasma concentration via LC-MS/MS. Key parameters: half-life (t), bioavailability (F%), and tissue distribution .

- Efficacy Models :

- Cancer : Xenograft models (e.g., human leukemia in nude mice) with tumor volume monitoring and immunohistochemical analysis of proliferation markers .

- Antimicrobial : Murine infection models with bacterial load quantification in organs .

- Toxicity : Assess liver/kidney function via serum ALT, AST, and creatinine levels .

Advanced: How can researchers optimize the compound’s solubility and stability for in vitro and in vivo studies?

Methodological Answer:

- Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG 400 mixtures) or formulate as nanoparticles via solvent evaporation .

- Stability Testing : Conduct forced degradation studies under acidic/alkaline conditions (pH 1–12) and analyze degradation products by LC-MS .

- Pro-drug Design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability, followed by enzymatic activation in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.